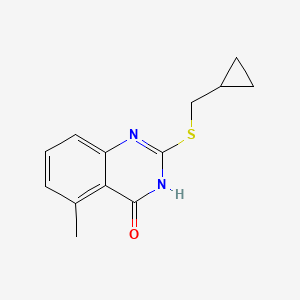

2-((环丙基甲基)硫代)-5-甲基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

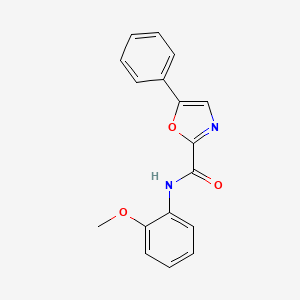

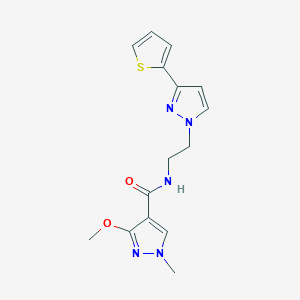

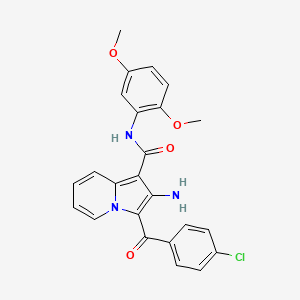

The compound “2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Molecular Structure Analysis

The compound likely has a planar quinazolinone core, with a cyclopropylmethylthio group at the 2-position and a methyl group at the 5-position. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Quinazolinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions . The reactivity of this specific compound would depend on the exact positions and nature of the substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinazolinones are typically solid at room temperature and have moderate to low solubility in water .科学研究应用

合成和抗菌活性

已合成与 2-((环丙基甲基)硫代)-5-甲基喹唑啉-4(3H)-酮 相关的化合物,并测试了它们的抗菌活性。例如,Osarodion Peter Osarumwense (2022) 合成了喹唑啉-4-酮衍生物,该衍生物对多种微生物表现出显着的抗菌活性,包括金黄色葡萄球菌、芽孢杆菌属、大肠杆菌等,MIC 值在 6 至 12 mg/mL 之间。这表明这些化合物在开发新的抗菌药物方面具有潜力 (Osarodion Peter Osarumwense,2022)。

抗肿瘤剂

这些化合物的另一个重要应用是在抗肿瘤剂的开发中。A. Alanazi 等人 (2013) 对新型取代的 2-巯基-3-苯乙基喹唑啉进行的研究表明,这些化合物对各种癌细胞系表现出体外抗肿瘤活性。一些化合物对肾癌、乳腺癌、白血病和小细胞肺癌细胞系表现出选择性活性。这项研究表明,喹唑啉-4(3H)-酮衍生物的修饰和衍生化可以产生有效且选择性的抗肿瘤剂 (A. Alanazi 等人,2013)。

合成技术

喹唑啉-4(3H)-酮衍生物的合成采用各种技术,包括一锅反应、环缩合和离子液体的使用,展示了获得这些杂环化合物的合成方法的多功能性。例如,Jiuxi Chen 等人 (2007) 报告了在离子液体中不使用额外催化剂的 2,3-二氢喹唑啉-4(1H)-酮的环保合成,突出了绿色化学应用的进展 (Jiuxi Chen 等人,2007)。

作用机制

未来方向

属性

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-5-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-3-2-4-10-11(8)12(16)15-13(14-10)17-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFMSZUGVZSGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)SCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)

![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)

![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2379870.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)